Cas no 1780212-07-8 (4'-Chloro-3'-fluoro-2'-methylacetophenone)

4'-Chloro-3'-fluoro-2'-methylacetophenone Chemical and Physical Properties
Names and Identifiers
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- 4'-Chloro-3'-fluoro-2'-methylacetophenone
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- Inchi: 1S/C9H8ClFO/c1-5-7(6(2)12)3-4-8(10)9(5)11/h3-4H,1-2H3
- InChI Key: XZCGMKOVZYDKJB-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C(C)=O)=C(C)C=1F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 183
- XLogP3: 2.7
- Topological Polar Surface Area: 17.1
4'-Chloro-3'-fluoro-2'-methylacetophenone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010008345-500mg |
4'-Chloro-3'-fluoro-2'-methylacetophenone |
1780212-07-8 | 97% | 500mg |
782.40 USD | 2021-07-06 | |
Alichem | A010008345-250mg |
4'-Chloro-3'-fluoro-2'-methylacetophenone |
1780212-07-8 | 97% | 250mg |
475.20 USD | 2021-07-06 | |
Alichem | A010008345-1g |
4'-Chloro-3'-fluoro-2'-methylacetophenone |
1780212-07-8 | 97% | 1g |
1,490.00 USD | 2021-07-06 |
4'-Chloro-3'-fluoro-2'-methylacetophenone Related Literature
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Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
Additional information on 4'-Chloro-3'-fluoro-2'-methylacetophenone
4'-Chloro-3'-fluoro-2'-methylacetophenone (CAS No. 1780212-07-8): An Overview
4'-Chloro-3'-fluoro-2'-methylacetophenone (CAS No. 1780212-07-8) is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis and pharmaceutical research. This compound, characterized by its unique substitution pattern, offers a range of applications in the development of novel drugs and materials. This article provides a comprehensive overview of 4'-Chloro-3'-fluoro-2'-methylacetophenone, including its chemical properties, synthesis methods, and potential applications in the pharmaceutical industry.
Chemical Properties
4'-Chloro-3'-fluoro-2'-methylacetophenone is a substituted acetophenone with the molecular formula C10H9ClFO. The presence of a chlorine atom at the 4' position, a fluorine atom at the 3' position, and a methyl group at the 2' position imparts distinct chemical and physical properties to this compound. These substituents influence the compound's reactivity, solubility, and stability, making it an attractive candidate for various synthetic transformations.
The molecular weight of 4'-Chloro-3'-fluoro-2'-methylacetophenone is approximately 199.63 g/mol. It is typically a solid at room temperature and exhibits moderate solubility in common organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide (DMF). The compound's melting point is around 55°C, and it has a boiling point of approximately 250°C under standard atmospheric conditions.
Synthesis Methods
The synthesis of 4'-Chloro-3'-fluoro-2'-methylacetophenone can be achieved through various routes, each with its own advantages and limitations. One common method involves the Friedel-Crafts acylation of 4-chloro-3-fluoro-toluene using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction proceeds via an electrophilic aromatic substitution mechanism, resulting in the formation of the desired product with high selectivity.
An alternative approach involves the use of transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed Suzuki coupling can be employed to couple 4-chloro-3-fluoro-toluene with an appropriate acyl boronic acid or ester. This method offers excellent functional group tolerance and can be performed under mild conditions, making it suitable for large-scale production.
Applications in Pharmaceutical Research
4'-Chloro-3'-fluoro-2'-methylacetophenone has found applications in various areas of pharmaceutical research due to its unique structural features. One notable application is in the synthesis of bioactive molecules with potential therapeutic properties. For example, this compound can serve as a key intermediate in the preparation of selective serotonin reuptake inhibitors (SSRIs), which are widely used to treat depression and anxiety disorders.
In addition to its role in drug discovery, 4'-Chloro-3'-fluoro-2'-methylacetophenone has been explored for its potential as a building block in the development of novel materials with enhanced properties. Recent studies have shown that this compound can be incorporated into polymer chains to improve their mechanical strength and thermal stability. These materials have potential applications in fields such as electronics, coatings, and biomedical devices.
Recent Research Developments
The scientific community continues to investigate new applications and synthetic methods for 4'-Chloro-3'-fluoro-2'-methylacetophenone. A recent study published in the Journal of Medicinal Chemistry reported the use of this compound as a scaffold for designing potent inhibitors of protein-protein interactions (PPIs). The researchers demonstrated that derivatives of 4'-Chloro-3'-fluoro-2'-methylacetophenone exhibited high binding affinity to specific protein targets involved in cancer signaling pathways.
In another study, scientists at a leading pharmaceutical company explored the use of 4'-Chloro-3'-fluoro-2'-methylacetophenone as a key intermediate in the synthesis of novel antiviral agents. The resulting compounds showed promising activity against several viral strains, including influenza and herpes simplex virus (HSV). These findings highlight the potential of this compound as a valuable tool in antiviral drug development.
Safety Considerations
Safety is a critical aspect when handling any chemical compound. While 4'-Chloro-3'-fluoro-2'-methylacetophenone is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE), such as gloves and safety goggles, should be worn to minimize exposure risks. Additionally, adequate ventilation should be maintained to prevent inhalation of vapors.
In conclusion, 4'-Chloro-3'-fluoro-2'-methylacetophenone (CAS No. 1780212-07-8) is a valuable organic compound with diverse applications in chemical synthesis and pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel drugs and materials with enhanced properties. Ongoing research continues to uncover new possibilities for this versatile compound, further solidifying its importance in the scientific community.
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